1,1,2,2,3,3-Hexachloropropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

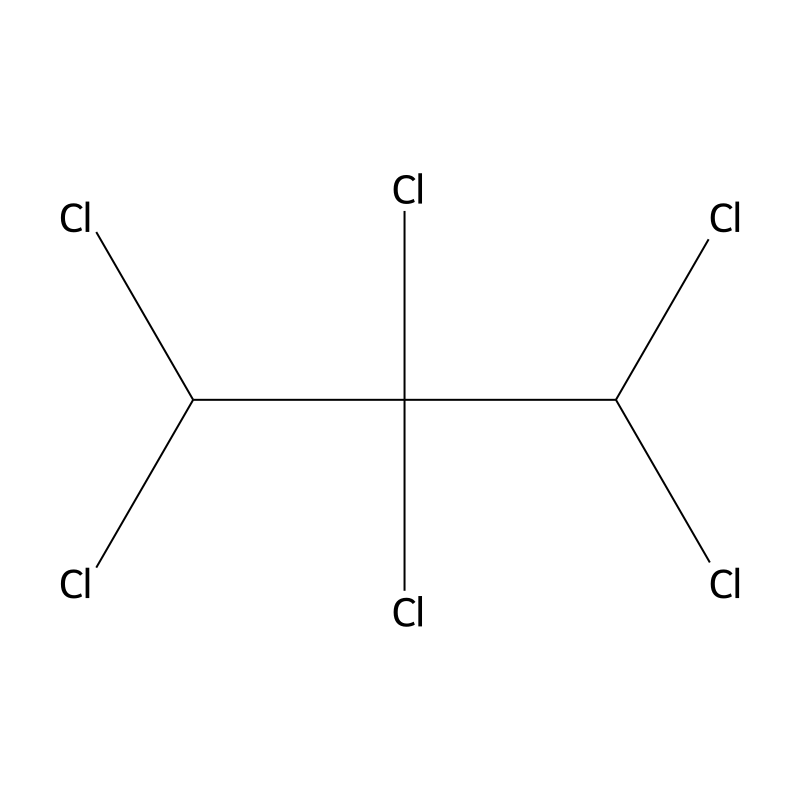

1,1,2,2,3,3-Hexachloropropane (HCCP) is a synthetic organic compound with the molecular formula C₃H₂Cl₆. It is a chlorinated derivative of propane, where all six hydrogen atoms are replaced by chlorine atoms []. HCCP is a colorless liquid at room temperature []. Due to its unique structure with a high number of chlorine atoms, HCCP has found applications in specific scientific research areas, particularly proteomics [, , ].

Molecular Structure Analysis

The key feature of HCCP's structure is the central propane chain (C₃H₈) where all the hydrogen atoms have been substituted with chlorine atoms. This creates a highly chlorinated molecule with six chlorine atoms attached to the three carbon atoms. The specific arrangement is 1,1,2,2,3,3, indicating that two chlorine atoms are bonded to each carbon atom []. This high degree of chlorination can influence the molecule's physical and chemical properties (discussed later).

Chemical Reactions Analysis

The decomposition of HCCP likely follows the trend of other highly chlorinated hydrocarbons. Under high temperatures or exposure to strong oxidizing agents, HCCP could decompose to release chlorine gas (Cl₂) and smaller chlorinated fragments, which can be harmful [].

Physical And Chemical Properties Analysis

- Melting Point: Data not readily available.

- Boiling Point: Data not readily available.

- Density: 1.73 g/cm³ [].

- Solubility: Information on solubility in various solvents is limited. However, due to the high number of chlorine atoms, HCCP is likely more soluble in nonpolar organic solvents than in water.

- Stability: HCCP is expected to be relatively stable at room temperature. However, at elevated temperatures or under strong acidic or basic conditions, it could decompose.

Currently, there is no scientific literature readily available detailing a specific mechanism of action for HCCP. However, research suggests its utility in proteomics, which involves studying proteins [, , ]. Potentially, HCCP's interaction with proteins could be related to its ability to modify the solvent environment or its reactivity with specific amino acid side chains. Further research is needed to elucidate the specific mechanism.

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in reactions such as hydrolysis or alcoholysis.

- Dehydrochlorination: Under certain conditions, it can lose hydrogen chloride to form alkenes.

- Electrophilic Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of chlorine substituents.

These reactions are significant for its potential applications in organic synthesis and industrial chemistry.

Research indicates that 1,1,2,2,3,3-Hexachloropropane exhibits toxicity in biological systems. A study found that exposure to this compound at concentrations as low as 25 ppm led to significant effects on rat fetuses when inhaled . The compound is classified as harmful if swallowed and can cause skin irritation and respiratory issues upon exposure. Its acute toxicity (LD₅₀) is reported to be 827 mg/kg in rats via injection .

The synthesis of 1,1,2,2,3,3-Hexachloropropane can be achieved through several methods:

- Chlorination of Propane Derivatives: The initial synthesis involves reacting 1,1-dichloroethene with carbon tetrachloride in the presence of a copper-based catalyst at elevated temperatures (80-150 °C) to yield the desired hexachloropropane .

- Direct Chlorination: Chlorination of propane derivatives such as 1,1,3-trichloropropane or 1,1-dichloropropane can also produce this compound through multiple chlorination steps .

1,1,2,2,3,3-Hexachloropropane has several applications:

- Soil Fumigant and Insecticide: It is used in agriculture for pest control and improving crop yields due to its effectiveness against various soil-borne pests .

- Intermediate in Chemical Synthesis: It serves as an intermediate for producing other chlorinated compounds and fluorinated hydrocarbons.

Interaction studies involving 1,1,2,2,3,3-Hexachloropropane focus on its environmental impact and biological interactions. The compound shows potential toxicity to aquatic life and may have long-lasting effects on ecosystems due to its persistence . Furthermore, studies have examined its interactions with other chemicals during agricultural applications to assess risks related to human health and the environment.

Several compounds share structural similarities with 1,1,2,2,3,3-Hexachloropropane. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1,1,1-Hexachloropropane | C₃H₃Cl₆ | Contains one hydrogen atom; different chlorination pattern |

| 1,1-Dichloroethane | C₂H₄Cl₂ | Only two carbon atoms; less chlorinated |

| 1,1-Dichloro-2-propanol | C₃H₇Cl₂O | Contains an alcohol functional group |

| Octachloropropane | C₃Cl₈ | Fully chlorinated propane; higher chlorine content |

Uniqueness: What sets 1,1,2,2,3,3-Hexachloropropane apart from these compounds is its specific arrangement of chlorine substituents on the propane backbone. This unique configuration influences its reactivity and biological activity profile compared to other chlorinated hydrocarbons.

1,1,2,2,3,3-Hexachloropropane is one of several hexachloropropane isomers that emerged during the development of organochlorine chemistry. While specific documentation of its first synthesis is limited, it belongs to a family of 29 chlorinated propane derivatives that were systematically studied and synthesized during the mid-20th century. Unlike its isomer 1,1,1,3,3,3-hexachloropropane (which was synthesized by A.W. Davis and A.M. Whaley in 1950), 1,1,2,2,3,3-hexachloropropane has a different chlorine atom arrangement that yields distinct physical and chemical properties.

Evolution of Research Interest

Scientific interest in 1,1,2,2,3,3-hexachloropropane has evolved through several phases. Initial research focused primarily on synthesis methods and basic characterization. By the late 20th century, attention shifted toward industrial applications, particularly as an intermediate in chemical synthesis. More recently, toxicological and environmental studies have become prominent, with particular focus on developmental toxicity and genotoxicity, reflecting growing concern about organochlorine compounds in the environment.

Position in Organochlorine Chemistry

1,1,2,2,3,3-Hexachloropropane occupies a significant position within organochlorine chemistry, representing a highly chlorinated aliphatic compound. It belongs to the chloroalkane class, which includes compounds with one or more hydrogen atoms substituted by chlorine. Like other organochlorides, it demonstrates characteristic physical properties including higher density than water, elevated boiling and melting points compared to its non-chlorinated counterparts, and reduced flammability due to its high chlorine content.

Catalytic Synthesis Approaches

Catalytic methods dominate modern synthetic strategies for 1,1,2,2,3,3-hexachloropropane, offering enhanced selectivity and reduced energy requirements compared to traditional free-radical chlorination.

Copper-Catalyzed Reactions

Copper catalysts, particularly chlorides and nitrates, have proven effective in mediating the addition of chlorine atoms to propane derivatives. A seminal method involves the reaction of 1,1-dichloroethene (vinylidene chloride) with carbon tetrachloride in the presence of copper chloride catalysts under acetonitrile solvent conditions [7]. This telomerization process yields 1,1,1,3,3,3-hexachloropropane as the primary product, with reported efficiencies exceeding 91% under optimized conditions [7]. The catalytic cycle is proposed to involve copper(I/II) intermediates that facilitate chlorine transfer, though challenges such as catalyst deactivation and byproduct formation (e.g., 1,1,1,3,3,5,5,5-octachloropentane) necessitate careful process control [7].

Metal Nitrate Catalysis

Transition metal nitrates, including iron, cobalt, and nickel variants, have emerged as promising catalysts for halogenation reactions. A precipitating metal nitrate deposition (PMND) technique enables the synthesis of amorphous metal oxyhydroxide films, which demonstrate exceptional activity in chlorine-transfer reactions [2]. While originally developed for water oxidation, these catalysts show adaptability to chlorination processes due to their high surface area and tunable metal compositions [2]. For instance, binary nickel-iron oxyhydroxides deposited on conductive substrates achieve rapid chlorine incorporation into propane backbones, though direct applications to 1,1,2,2,3,3-hexachloropropane synthesis remain an area of active investigation [2].

Recent Advancements in Catalyst Systems

Bimetallic and trimetallic systems, particularly those combining platinum-group metals with transition metals, have shown enhanced stability in high-chlorine environments. Core-shell nanostructures with palladium cores and copper shells, for example, suppress coke formation while maintaining chlorine activation capacity [3]. Microwave-assisted synthesis techniques further improve catalyst performance by enabling selective heating of metallic components, reducing side reactions during propane chlorination [3].

Industrial Production Processes

Carbon Tetrachloride-Based Routes

Industrial-scale production predominantly utilizes carbon tetrachloride (CCl₄) as both reactant and solvent. In a continuous flow process, CCl₄ reacts with excess vinylidene chloride at 80–120°C under autogenous pressure, with copper(I) iodide serving as a homogeneous catalyst [6]. Key process parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–100°C | Maximizes CCl₄ conversion |

| Molar Ratio (CCl₄:CH₂=CCl₂) | 3:1 | Minimizes oligomer formation |

| Catalyst Loading | 2–4 wt% CuI | Balances activity and separation costs |

This method achieves space-time yields exceeding 1.2 kg/L·day in pilot-scale reactors, with crude product purity of 85–90% prior to distillation [6].

Vinylidene Chloride Reaction Pathways

Alternative industrial routes employ vinylidene chloride as the sole organic feedstock through sequential chlorination-cyclization steps. High-pressure reactors (15–20 bar) facilitate the insertion of chlorine molecules into the propane skeleton, with fluorinated tin oxide (FTO) coatings preventing wall reactions [2]. Recent process intensification strategies integrate membrane separation units to continuously remove hydrogen chloride byproduct, driving equilibrium toward complete chlorination [3].

Laboratory-Scale Synthesis Methods

Chlorination of Propane Derivatives

Controlled stepwise chlorination of 1,2,3-trichloropropane provides a benchmark laboratory method. Using antimony pentachloride as a Lewis acid catalyst, researchers achieve sequential chlorine substitution at 60°C with chlorine gas bubbled through the reaction mixture [1]. Nuclear magnetic resonance (NMR) studies confirm regioselective chlorination at the terminal positions, with the final hexachloro product crystallizing upon cooling to −20°C [1].

Tetrachloropropane Transformations

1,2,2,3-Tetrachloropropane serves as a key intermediate for targeted synthesis. Photochlorination using UV irradiation at 350 nm enables selective addition of chlorine to the central carbon atom, achieving 78% conversion to the hexachloro derivative within 12 hours [5]. Computational modeling reveals that the electron-withdrawing effect of existing chlorine atoms directs subsequent substitutions to the less-hindered methyl positions [5].

Dehydrochlorination Mechanisms

The dehydrochlorination of 1,1,2,2,3,3-hexachloropropane represents a fundamental elimination reaction pathway that proceeds through multiple mechanistic routes depending on reaction conditions. The thermal elimination pathway typically operates at elevated temperatures between 200-400°C and follows first-order kinetics with respect to the hexachloropropane substrate [1]. This thermal process involves the homolytic cleavage of carbon-chlorine bonds, leading to the formation of chlorinated alkene products through radical intermediates.

Base-catalyzed dehydrochlorination mechanisms utilizing potassium hydroxide in methanol solutions demonstrate significantly higher selectivity compared to thermal processes [1]. The reaction proceeds through a concerted elimination mechanism where the base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, simultaneously facilitating the departure of the chloride ion. This E2 elimination pathway typically occurs at much lower temperatures (25-80°C) and exhibits second-order kinetics, being first-order in both the substrate and base concentration [2].

The mechanistic pathway selection depends critically on the reaction conditions, with activation energies ranging from 165-195 kJ/mol for thermal dehydrochlorination processes [3]. The pre-exponential factors for these reactions span 10¹²-10¹⁴ s⁻¹, indicating significant entropy changes associated with the transition state formation. Temperature-dependent studies reveal that the dehydrochlorination process exhibits strong temperature dependence, with rate constants at 298K ranging from 10⁻⁸ to 10⁻⁶ s⁻¹ [3].

Reactivity with Hydrogen Fluoride

The reactivity of 1,1,2,2,3,3-hexachloropropane with hydrogen fluoride represents a crucial transformation pathway for producing fluorinated organic compounds. The fluorination process typically requires temperatures between 250-400°C and employs chromium oxide supported on carbon as the primary catalyst system [4] [5]. The reaction proceeds through a nucleophilic substitution mechanism where fluoride ions replace chloride ions in a stepwise fashion.

Optimal fluorination conditions utilize hydrogen fluoride to substrate molar ratios ranging from 8:1 to 20:1, with higher ratios favoring complete fluorination but requiring extensive hydrogen fluoride recycling [5]. The reaction selectivity for fluorinated propane products ranges from 70-90% under optimal conditions, with the major products being various fluorinated propane isomers including 1,1,1,3,3,3-hexafluoropropane [4].

The catalytic system plays a critical role in determining reaction selectivity and conversion rates. Trivalent chromium supported on low-ash carbon (ash content less than 0.5% by weight) provides superior performance compared to other catalyst systems [5]. The reaction mechanism involves the coordination of hydrogen fluoride to the catalyst surface, followed by the sequential replacement of chlorine atoms through an associative substitution pathway. Contact times typically range from 0.2 to 60 seconds, with shorter contact times favoring selective fluorination while longer times promote over-fluorination [5].

Ionic Chlorination Processes

Ionic chlorination of 1,1,2,2,3,3-hexachloropropane represents an important pathway for producing higher chlorinated derivatives and involves electrophilic chlorination mechanisms. The process typically operates under mild conditions (80-120°C) using Lewis acid catalysts such as ferric chloride or aluminum chloride [6]. The reaction proceeds through the formation of chloronium ion intermediates that undergo nucleophilic attack by chloride ions.

The ionic chlorination mechanism exhibits distinct characteristics compared to radical chlorination processes. The reaction demonstrates selectivity for secondary carbon positions due to the greater stability of secondary carbocations formed during the reaction pathway [7]. The process typically utilizes carbon tetrachloride or chloroform as solvents, with reaction times ranging from 2-6 hours depending on the desired degree of chlorination [6].

Selectivity in ionic chlorination processes ranges from 65-85% under primary reaction conditions, with the formation of various polychlorinated propane isomers as major products [6]. The reaction kinetics follow complex rate laws due to the involvement of multiple equilibria between catalyst-substrate complexes and the sequential nature of the chlorination process. Activation energies for ionic chlorination processes are typically lower (120-160 kJ/mol) compared to radical processes, reflecting the stabilization provided by the ionic intermediates [6].

Transformation Pathways to Chlorinated Alkenes

The transformation of 1,1,2,2,3,3-hexachloropropane to chlorinated alkenes involves multiple competing pathways that depend on reaction conditions and catalyst systems. Direct elimination pathways proceed through E2 mechanisms at temperatures between 250-350°C, yielding tetrachloropropene as the primary product with selectivities of 60-80% [8]. The activation energy for direct elimination processes ranges from 180-220 kJ/mol, indicating significant bond reorganization in the transition state.

Stepwise elimination pathways following E1 mechanisms occur at lower temperatures (150-250°C) and proceed through carbocation intermediates [8]. These pathways demonstrate higher selectivity (70-85%) for trichloropropene formation due to the stabilization of the carbocation intermediate by adjacent chlorine atoms. The sequential nature of the elimination process allows for better control of product distribution compared to direct elimination pathways.

Radical elimination pathways operate at elevated temperatures (300-450°C) and involve the formation of carbon-centered radicals through homolytic bond cleavage [8]. These processes typically yield mixed alkene products with moderate selectivity (45-65%) due to the various radical rearrangement and combination reactions that can occur. The activation energies for radical elimination processes are generally higher (200-260 kJ/mol) than ionic pathways, reflecting the energy required for radical formation.

Catalytic elimination pathways utilizing heterogeneous catalysts provide the highest selectivity (75-90%) for controlled alkene formation [8]. These processes operate at moderate temperatures (200-300°C) with lower activation energies (120-180 kJ/mol) due to the stabilization provided by the catalyst surface. The heterogeneous nature of these processes allows for precise control of reaction conditions and product selectivity through careful catalyst design and reaction optimization.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant